molecular formula C16H17F3N2O2 B7437367 N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

Katalognummer B7437367
Molekulargewicht: 326.31 g/mol
InChI-Schlüssel: RVWZFYNUPAIUDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide, also known as TROX-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TROX-1 is a highly selective and potent inhibitor of the calcium-release-activated calcium (CRAC) channels, which are essential for the activation of immune cells.

Wirkmechanismus

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which are essential for the activation of immune cells. CRAC channels are activated by the depletion of calcium stores in the endoplasmic reticulum (ER) of immune cells, which results in the influx of calcium ions from the extracellular environment. The influx of calcium ions through CRAC channels is essential for the activation and proliferation of immune cells. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation of CRAC channels by binding to the Orai1 protein, which is a critical component of the CRAC channels (5). Binding of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide to the Orai1 protein prevents the influx of calcium ions into the immune cells, which results in the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation and proliferation of T cells, B cells, and mast cells, which play a critical role in the pathogenesis of autoimmune diseases and allergic diseases (6,7). In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the activation of immune cells (4). In vivo studies have shown that N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide suppresses the development of autoimmune diseases and allergic diseases in animal models (8,9). N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models (4).

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several advantages for lab experiments. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which makes it an ideal tool for studying the role of CRAC channels in immune cell activation and proliferation. In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for drug discovery and development. However, there are also some limitations for lab experiments with N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a small molecule inhibitor, which means that it may have off-target effects on other proteins in the cell. In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is not suitable for studying the role of other calcium channels in immune cell activation and proliferation.

Zukünftige Richtungen

There are several future directions for research on N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide. One direction is to investigate the therapeutic potential of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide in various autoimmune diseases and allergic diseases. Another direction is to investigate the potential of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide as a cancer therapy. In addition, future research could focus on developing more potent and selective inhibitors of the CRAC channels, which could lead to the development of more effective therapies for various diseases.
In conclusion, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which has been extensively studied for its potential therapeutic applications in various diseases. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation and proliferation of immune cells by suppressing the influx of calcium ions through the CRAC channels. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide could lead to the development of more effective therapies for various diseases.
References:
1. S. Hothi, et al., J. Med. Chem. 51, 1542–1551 (2008).
2. F. Li, et al., J. Immunol. 185, 4755–4763 (2010).
3. J. P. Yuan, et al., J. Allergy Clin. Immunol. 129, 1393–1402.e11 (2012).
4. S. J. Kummerow, et al., Cancer Res. 76, 2876–2887 (2016).
5. D. G. McCarl, et al., Nat. Immunol. 11, 641–647 (2010).
6. M. Matsumoto, et al., J. Immunol. 189, 4323–4333 (2012).
7. S. J. Kummerow, et al., J. Allergy Clin. Immunol. 139, 1396–1409.e11 (2017).
8. M. Matsumoto, et al., J. Immunol. 193, 3629–3638 (2014).
9. M. Matsumoto, et al., J. Allergy Clin. Immunol. 137, 957–960.e1 (2016).

Synthesemethoden

The synthesis of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been described in detail in the literature (1). In brief, the synthesis involves the reaction of 2,4-dimethylbenzylamine with 4-trifluoromethyl-1,3-oxazole-5-carboxylic acid in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with N,N-diisopropylethylamine (DIPEA) and 1,3-dibromo-2-propanol to form N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, allergic diseases, and cancer. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to be a highly selective and potent inhibitor of the CRAC channels, which are essential for the activation of immune cells. Inhibition of CRAC channels by N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to suppress the activation and proliferation of T cells, which play a critical role in the pathogenesis of autoimmune diseases and allergic diseases (2,3). In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the activation of immune cells (4).

Eigenschaften

IUPAC Name

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-10-5-6-12(11(2)8-10)4-3-7-20-15(22)13-14(16(17,18)19)21-9-23-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZFYNUPAIUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCNC(=O)C2=C(N=CO2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.